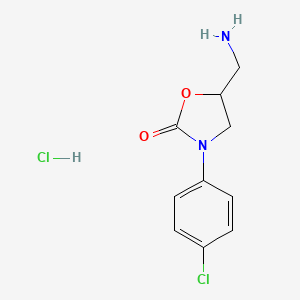

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAHGBXYKAWUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between 4-chlorobenzaldehyde and an amino alcohol under acidic or basic conditions can form the oxazolidinone ring.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the oxazolidinone intermediate.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as continuous monitoring of the reaction progress using techniques such as HPLC or GC-MS.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the oxazolidinone ring or the chlorophenyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while substitution reactions can produce a variety of aminomethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medically, derivatives of oxazolidinones are known for their antibacterial properties. This compound and its analogs are explored for their potential as antibiotics, particularly against resistant bacterial strains.

Industry

Industrially, this compound can be used in the production of polymers and other materials where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The aminomethyl group can enhance binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent on the phenyl ring significantly influences molecular weight, polarity, and electronic properties. Below is a comparative analysis of key analogs:

*Estimated based on molecular formulas.

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl variant (OCH₃) increases polarity and may enhance solubility, whereas chloro (Cl) and fluoro (F) groups improve metabolic stability via electron-withdrawing effects .

- Positional Effects : Para-substituted analogs (e.g., 4-methoxy, 4-fluoro) are more common in medicinal chemistry due to improved target binding compared to meta-substituted derivatives (e.g., 3-chlorophenyl) .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For example:

- (R)-Enantiomers: and highlight enantiopure oxazolidinones (e.g., (5R)-5-(aminomethyl)-3-methyl derivatives), which may exhibit enhanced target specificity compared to racemic mixtures .

- Synthetic Utility: Stereoselective synthesis of such compounds is critical for drug development, as seen in intermediates like (S)-4-[4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl]morpholin-3-one hydrochloride (CAS 898543-06-1) .

Biological Activity

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride is an oxazolidinone derivative notable for its unique chemical structure, which includes an aminomethyl group and a chlorophenyl moiety. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 246.09 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the realm of antibacterial properties.

Chemical Structure and Properties

The compound is typically available as a hydrochloride salt, which enhances its solubility and stability in various environments. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 246.09 g/mol |

| CAS Number | 1177315-26-2 |

| Solubility | Soluble in water |

Biological Activity

This compound exhibits several significant biological activities:

1. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties, particularly against resistant bacterial strains. It is structurally related to other well-known oxazolidinones, such as linezolid and tedizolid, which are established antibiotics used to combat Gram-positive bacterial infections.

2. Mechanism of Action

The mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the cessation of protein production essential for bacterial growth and replication.

3. Comparative Analysis

A comparison with other oxazolidinone derivatives reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Linezolid | Oxazolidinone backbone | First approved oxazolidinone antibiotic |

| Tedizolid | Similar oxazolidinone structure | Enhanced potency and lower resistance rates |

| 5-Aminomethyl | Aminomethyl and chlorophenyl groups | Potential novel antibacterial activity against resistant strains |

Case Studies

Several studies have documented the efficacy of this compound in vitro against various bacterial strains. For instance:

- Study 1 : In vitro tests demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential as a treatment option for resistant infections.

- Study 2 : Pharmacokinetic studies indicated favorable absorption characteristics when administered orally, supporting its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, oxazolidinone derivatives are often prepared by reacting substituted phenylhydrazines with carbonyl intermediates under acidic conditions. Adjusting solvent polarity (e.g., using ethanol or dichloromethane) and temperature (60–80°C) can enhance cyclization efficiency. Monitoring reaction progress via TLC and optimizing stoichiometry of reagents (e.g., 1.2–1.5 equivalents of HCl for hydrochloride salt formation) are critical .

- Characterization : Confirm purity via melting point analysis (e.g., 141–143°C for analogous compounds) and IR spectroscopy (C=O stretch at ~1750 cm⁻¹, NH₂+ bands at ~3200 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR Analysis : Assign peaks in H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, oxazolidinone CH₂ at δ 3.5–4.5 ppm) and C NMR (carbonyl C=O at ~155 ppm, chlorophenyl carbons at ~130 ppm). Compare with literature data for analogous oxazolidinones to resolve ambiguities .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~283) and fragmentation patterns (e.g., loss of HCl or CO groups) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the oxazolidinone ring. Use desiccants to minimize moisture absorption, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electron density distribution, focusing on the oxazolidinone ring’s electrophilic sites. Simulate IR and NMR spectra for cross-validation with experimental data .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial ribosomes for antibiotic potential). Validate docking poses with MD simulations in GROMACS .

Q. How should researchers address contradictions in spectral data across studies (e.g., conflicting NMR shifts)?

- Case Study : Discrepancies in H NMR shifts (e.g., δ 3.5 vs. 4.0 ppm for CH₂ groups) may arise from solvent effects (DMSO vs. CDCl₃) or pH variations. Re-run spectra under standardized conditions and reference internal standards (e.g., TMS). Cross-check with X-ray crystallography data to resolve structural ambiguities .

Q. What strategies are effective for assessing the compound’s toxicity in the absence of comprehensive safety data?

- In Silico Tools : Use ProTox-II or OECD QSAR Toolbox to predict acute toxicity (e.g., LD50).

- In Vitro Assays : Perform MTT assays on HEK293 cells to measure IC50. Lack of data in PubMed/ECHA databases (as noted in a CIR report) necessitates primary testing .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during aminomethyl group introduction. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. What advanced techniques characterize degradation products under stress conditions (e.g., heat, UV light)?

- HPLC-MS/MS : Subject the compound to forced degradation (40–60°C, pH 3–9). Identify hydrolyzed products (e.g., 4-chlorophenylglycine) via fragmentation patterns. Use Q-TOF-MS for high-resolution mass data .

Data Contradiction Analysis

- Example : Variability in reported melting points (e.g., 141–143°C vs. 150–151°C for similar structures) may stem from polymorphic forms or impurities. Perform DSC to identify polymorph transitions and recrystallize using different solvents (e.g., EtOH vs. acetone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.